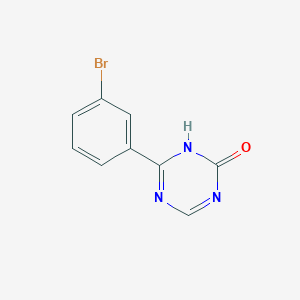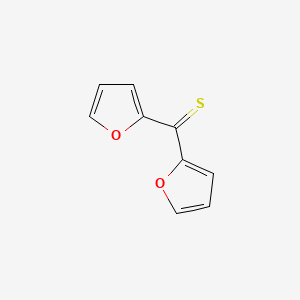
Di(furan-2-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(furan-2-yl)methanethione is an organic compound characterized by the presence of two furan rings attached to a central methanethione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di(furan-2-yl)methanethione typically involves the reaction of furan-2-carbaldehyde with a thioketone precursor. One common method is the condensation reaction between furan-2-carbaldehyde and a thioketone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) or a base like sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Di(furan-2-yl)methanethione undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield the corresponding thiol or thioether derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out at room temperature or slightly elevated temperatures.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Bromine, nitric acid, sulfuric acid; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
Di(furan-2-yl)methanethione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of di(furan-2-yl)methanethione involves its interaction with molecular targets through its reactive thioketone group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. Additionally, the furan rings can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Thiophen-2-yl methanethione
- Selenophen-2-yl methanethione
- Di(thiophen-2-yl)methanethione
Uniqueness
Di(furan-2-yl)methanethione is unique due to the presence of furan rings, which impart distinct electronic and steric properties compared to thiophene and selenophene analogs. The furan rings enhance the compound’s reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H6O2S |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
bis(furan-2-yl)methanethione |
InChI |
InChI=1S/C9H6O2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H |
Clave InChI |
BXIKDGKQEQRLMD-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=S)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


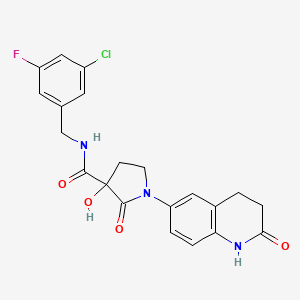
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)


![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)

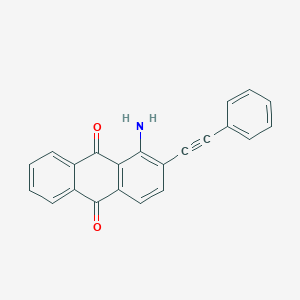
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)



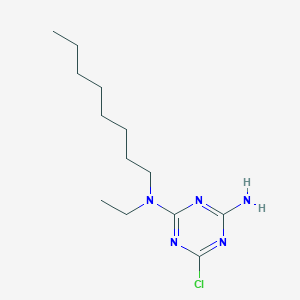
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
